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Executive Summary
Ninerafaxstat (IMB-1018972) is an investigational, orally active cardiac mitotrope designed to

modulate myocardial energy metabolism. It acts as a partial fatty acid oxidation (pFOX)

inhibitor, shifting the heart's energy substrate preference from fatty acids towards the more

oxygen-efficient glucose oxidation pathway. This is achieved through the competitive inhibition

of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation

spiral. Preclinical evidence suggests that this mechanism of action may lead to improved

cardiac function and efficiency, particularly in conditions of myocardial ischemia and heart

failure. Ninerafaxstat is a prodrug that is rapidly converted to its active moiety, IMB-1028814.

This document provides a comprehensive overview of the available preclinical pharmacology of

Ninerafaxstat, including its mechanism of action, in vivo efficacy in a model of myocardial

infarction, and detailed experimental protocols.

Mechanism of Action
Ninerafaxstat's therapeutic rationale is centered on optimizing cardiac energetics. The heart

relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function.

Under normal physiological conditions, fatty acid oxidation is the primary source of ATP.

However, in ischemic conditions, the reliance on fatty acids can be detrimental as it requires

more oxygen per unit of ATP produced compared to glucose oxidation.
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Ninerafaxstat, through its active metabolite IMB-1028814, competitively inhibits 3-ketoacyl-

CoA thiolase (3-KAT).[1][2] This inhibition partially suppresses the beta-oxidation of long-chain

fatty acids, prompting a metabolic shift towards glucose oxidation. This switch is intended to

improve the overall efficiency of myocardial energy production, leading to enhanced cardiac

function without negatively impacting heart rate or blood pressure.[3]
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Caption: Mechanism of action of Ninerafaxstat in the cardiac myocyte.
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In Vitro Pharmacology
Detailed quantitative data on the in vitro inhibitory activity of Ninerafaxstat or its active

metabolite, IMB-1028814, against 3-ketoacyl-CoA thiolase (3-KAT) are not publicly available at

the time of this report. Such data, including IC50 and Ki values, are crucial for a precise

understanding of the compound's potency and are typically determined through enzymatic

assays.

Data Presentation: In Vitro Activity
Compound Target Assay Type IC50 Ki Reference

IMB-1028814

3-Ketoacyl-

CoA Thiolase

(3-KAT)

Enzymatic

Inhibition
Not Available Not Available N/A

Experimental Protocols: 3-Ketoacyl-CoA Thiolase (3-
KAT) Inhibition Assay (Representative Protocol)
While a specific protocol for Ninerafaxstat is not available, a general method for assessing 3-

KAT inhibition is provided below for context. This protocol is based on spectrophotometric

measurement of the decrease in the substrate acetoacetyl-CoA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against 3-ketoacyl-CoA thiolase.

Materials:

Purified 3-ketoacyl-CoA thiolase enzyme

Acetoacetyl-CoA (substrate)

Coenzyme A (CoA)

Potassium phosphate buffer (pH 7.4)

Test compound (e.g., IMB-1028814) dissolved in a suitable solvent (e.g., DMSO)
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96-well UV-transparent microplate

Microplate spectrophotometer capable of reading at 303 nm

Procedure:

Prepare a reaction buffer containing potassium phosphate and CoA.

Serially dilute the test compound to a range of concentrations.

In each well of the microplate, add the reaction buffer, a fixed concentration of 3-KAT

enzyme, and the test compound at various concentrations. Include a vehicle control (solvent

only).

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10

minutes) to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding a solution of acetoacetyl-CoA to each well.

Immediately begin monitoring the decrease in absorbance at 303 nm, which corresponds to

the cleavage of acetoacetyl-CoA.

Record the reaction rate for each concentration of the test compound.

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for a representative 3-KAT inhibition assay.
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In Vivo Pharmacology
Preclinical efficacy of Ninerafaxstat has been demonstrated in a murine model of post-

myocardial infarction (MI) heart failure.

Data Presentation: In Vivo Efficacy and
Pharmacokinetics
Efficacy in Murine Post-Myocardial Infarction Model

Species Model
Treatmen
t

Dose Duration
Key
Findings

Referenc
e

Mouse

Permanent

Coronary

Artery

Ligation

Ninerafaxst

at

30

mg/kg/day

(via

osmotic

minipump)

4 weeks

- Improved

Left

Ventricular

Systolic

Function-

Reduced

Left

Ventricular

End-

Diastolic

Pressure

(LVEDP)-

Reduced

Myocardial

Fibrosis

[1][2]

Preclinical Pharmacokinetics

Quantitative pharmacokinetic parameters for Ninerafaxstat (IMB-1018972) and its active

metabolite (IMB-1028814) in preclinical species such as rats and dogs are not publicly

available.
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Compo
und

Species Route Cmax Tmax AUC t1/2
Referen
ce

IMB-

1018972
Rat Oral

Not

Available

Not

Available

Not

Available

Not

Available
N/A

IMB-

1028814
Rat Oral

Not

Available

Not

Available

Not

Available

Not

Available
N/A

IMB-

1018972
Dog Oral

Not

Available

Not

Available

Not

Available

Not

Available
N/A

IMB-

1028814
Dog Oral

Not

Available

Not

Available

Not

Available

Not

Available
N/A

Experimental Protocols: Murine Myocardial Infarction
Model (Permanent Coronary Artery Ligation)
The following is a detailed, representative protocol for inducing myocardial infarction in mice via

permanent ligation of the left anterior descending (LAD) coronary artery.

Objective: To evaluate the effect of Ninerafaxstat on cardiac function and remodeling following

a surgically induced myocardial infarction in mice.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Anesthetic (e.g., isoflurane)

Mechanical ventilator for small rodents

Surgical microscope or loupes

Fine surgical instruments (forceps, scissors, needle holder)

7-0 or 8-0 silk suture

Heating pad to maintain body temperature
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ECG monitoring system

Ninerafaxstat or vehicle

Osmotic minipumps for continuous drug delivery

Procedure:

Anesthesia and Preparation: Anesthetize the mouse using isoflurane (e.g., 3-4% for

induction, 1.5-2% for maintenance). Shave the chest area and disinfect with povidone-iodine

and 70% ethanol. Place the mouse in a supine position on a heating pad to maintain core

body temperature at 37°C.

Intubation and Ventilation: Intubate the mouse endotracheally and connect to a mechanical

ventilator. Set the tidal volume and respiratory rate appropriate for the mouse's body weight.

Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.

A rib retractor can be used to improve visualization.

LAD Ligation: Carefully open the pericardium to expose the left ventricle. Identify the left

anterior descending (LAD) coronary artery. Pass a suture (e.g., 8-0 silk) under the LAD at a

position approximately 2-3 mm from its origin.

Induction of MI: Permanently ligate the LAD by tying a secure knot. Successful ligation is

confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the

left ventricle.

Chest Closure and Recovery: Close the chest wall in layers. Evacuate any air from the

thoracic cavity to prevent pneumothorax. Suture the skin.

Drug Administration: Implant a pre-filled osmotic minipump subcutaneously for the

continuous delivery of either Ninerafaxstat (30 mg/kg/day) or vehicle.

Post-operative Care: Administer analgesics as required. Monitor the animal closely during

recovery until it is fully mobile.
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Follow-up Assessments: At the end of the treatment period (e.g., 4 weeks), assess cardiac

function using echocardiography to measure parameters such as ejection fraction and

ventricular dimensions.

Histological Analysis: After euthanasia, harvest the hearts, fix in formalin, and embed in

paraffin. Section the hearts and perform histological staining (e.g., Masson's trichrome) to

quantify the infarct size and the extent of myocardial fibrosis.
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Caption: Workflow for the murine myocardial infarction model.
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Conclusion
Ninerafaxstat is a promising investigational agent that targets a fundamental aspect of cardiac

pathophysiology – energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor

via competitive inhibition of 3-ketoacyl-CoA thiolase is well-defined. Preclinical studies in a

murine model of myocardial infarction have demonstrated its potential to improve cardiac

function and mitigate adverse remodeling. However, a comprehensive preclinical profile is

currently limited by the lack of publicly available quantitative data on its in vitro potency and in

vivo pharmacokinetics. Further disclosure of this information will be essential for a complete

understanding of the preclinical pharmacology of Ninerafaxstat.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available data as of November 2025. The absence of certain data points,

such as IC50/Ki values and detailed pharmacokinetic parameters, is due to their non-

availability in the public domain at the time of writing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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